molecular formula C11H5F5O4S B13699968 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate

Cat. No.: B13699968
M. Wt: 328.21 g/mol
InChI Key: NFQFFSPNTUCEBR-UHFFFAOYSA-N
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Description

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O4S and a molecular weight of 328.21 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethanesulfonate groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-3-hydroxy-1-naphthol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like pyridine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar compounds to 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate include other naphthol derivatives and trifluoromethanesulfonate esters. For example:

    7,8-Difluoro-1-naphthol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.

    3-Hydroxy-1-naphthyl Trifluoromethanesulfonate:

The uniqueness of this compound lies in its combination of fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H5F5O4S

Molecular Weight

328.21 g/mol

IUPAC Name

(7,8-difluoro-3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H5F5O4S/c12-7-2-1-5-3-6(17)4-8(9(5)10(7)13)20-21(18,19)11(14,15)16/h1-4,17H

InChI Key

NFQFFSPNTUCEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)O)OS(=O)(=O)C(F)(F)F)F)F

Origin of Product

United States

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